Pyridine-2-sulfonamide Pyridine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 63636-89-5
VCID: VC21211115
InChI: InChI=1S/C5H6N2O2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H,(H2,6,8,9)
SMILES: C1=CC=NC(=C1)S(=O)(=O)N
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18 g/mol

Pyridine-2-sulfonamide

CAS No.: 63636-89-5

Cat. No.: VC21211115

Molecular Formula: C5H6N2O2S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

Pyridine-2-sulfonamide - 63636-89-5

Specification

CAS No. 63636-89-5
Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
IUPAC Name pyridine-2-sulfonamide
Standard InChI InChI=1S/C5H6N2O2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H,(H2,6,8,9)
Standard InChI Key DWJMBQYORXLGAE-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)S(=O)(=O)N
Canonical SMILES C1=CC=NC(=C1)S(=O)(=O)N

Introduction

Chemical Structure and Physical Properties

Pyridine-2-sulfonamide consists of a pyridine ring with a sulfonamide group (SO₂NH₂) at position 2. Its molecular formula is C₅H₆N₂O₂S with a molecular weight of 158.178 g/mol . The compound contains two nitrogen atoms, one as part of the pyridine ring and another within the sulfonamide group, along with two oxygen atoms and one sulfur atom.

Physical Characteristics

The physical properties of Pyridine-2-sulfonamide provide important insights into its behavior in various applications and synthesis scenarios. Below is a table summarizing its key physical properties:

PropertyValue
Molecular Weight158.178 g/mol
Density1.4±0.1 g/cm³
Boiling Point357.7±34.0 °C at 760 mmHg
Flash Point170.1±25.7 °C
Exact Mass158.014999
LogP-0.76

These properties indicate that Pyridine-2-sulfonamide is a relatively stable compound with a high boiling point, suggesting strong intermolecular forces, likely due to hydrogen bonding capabilities of the sulfonamide group .

Structural Features

The structural arrangement of Pyridine-2-sulfonamide gives rise to its chemical reactivity and biological functions. The pyridine ring provides an aromatic, electron-deficient system, while the sulfonamide group introduces hydrogen bond donor and acceptor sites. This combination creates a molecule with potential for multiple interaction points with biological targets, particularly enzymes and proteins.

Synthesis Methods

Electrochemical Oxidative Coupling

One of the environmentally benign methods for synthesizing sulfonamides, including Pyridine-2-sulfonamide, involves electrochemical oxidative coupling between thiols and amines. This process offers advantages over traditional methods as it eliminates the need for hazardous reagents .

The synthetic pathway proceeds through three main stages:

  • Formation of disulfide through oxidation of thiols (oxidation potential ~0.5 V)

  • Generation of amine radical (oxidation potential ~1.5 V)

  • Formation of sulfenamide intermediate

  • Consecutive oxidation steps (oxidation potentials ~2.0 V and ~2.6 V) to form the final sulfonamide

This electrochemical method represents a green chemistry approach to sulfonamide synthesis, reducing the environmental impact associated with conventional synthetic routes.

Conventional Synthesis

Traditional methods for synthesizing Pyridine-2-sulfonamide often involve the reaction of pyridine derivatives with chlorosulfonic acid to form sulfonyl chloride intermediates, followed by treatment with ammonia or ammonium salts to incorporate the sulfonamide group. These methods, while effective, may involve harsh reaction conditions and generate significant waste products.

Biological Activities and Mechanisms of Action

Antimicrobial Properties

Pyridine-2-sulfonamide and its derivatives exhibit significant antimicrobial activities, making them valuable compounds in the development of antimicrobial agents. Research has demonstrated that certain pyridine-based sulfonamides show potent activity against both Gram-positive and Gram-negative bacteria.

For instance, some pyridine-based sulfonamide compounds have shown notable inhibition zones against bacterial pathogens such as Staphylococcus aureus and Klebsiella pneumonia. Compound 9a, as reported in a study, exhibited higher inhibition zones than ampicillin against Staphylococcus aureus, while compounds 8b and 15d showed greater inhibition than sulfadiazine and gentamicin against Klebsiella pneumonia .

Mechanism of Antimicrobial Action

The antimicrobial activity of Pyridine-2-sulfonamide primarily stems from its ability to inhibit dihydrofolate reductase (DHFR) and dihydropteroate synthetase (DHPS). These enzymes play crucial roles in the folate synthesis pathway, which is essential for bacterial survival and reproduction.

By disrupting the folic acid metabolism cycle, Pyridine-2-sulfonamide effectively halts bacterial DNA synthesis and cell division, ultimately controlling bacterial growth and proliferation. The compound acts as a competitive inhibitor, mimicking the structure of para-aminobenzoic acid (PABA), a substrate for DHPS, and competing with it for the enzyme's active site.

Antiviral Activities

Beyond bacterial targets, Pyridine-2-sulfonamide derivatives have demonstrated promising antiviral properties. Research has shown that certain compounds within this class exhibit significant viral reduction capabilities.

Two synthetic compounds, labeled as 15c and 15d in a research study, demonstrated more than 50% viral reduction against Herpes Simplex Virus Type 1 (HSV-1) and Coxsackievirus B4 (CBV4), with notable IC₅₀ and CC₅₀ values. These compounds also displayed inhibitory activity against Heat shock protein 90α (Hsp90α) with IC₅₀ values of 10.24 and 4.48 μg/mL, respectively .

Furthermore, combining compounds 15c and 15d with acyclovir (a standard antiviral medication) resulted in lower IC₅₀ values than acyclovir alone, suggesting potential synergistic effects that could enhance antiviral therapy approaches .

Enzyme Inhibition Properties

Heat Shock Protein Inhibition

Pyridine-2-sulfonamide derivatives have demonstrated significant inhibitory activity against Hsp90α, a molecular chaperone protein crucial for the stability and function of numerous proteins involved in cell growth, differentiation, and survival. Molecular modeling studies have elucidated the interactions between compounds like 15c and 15d and the active site of the Hsp90α enzyme .

These findings are particularly relevant for cancer research, as Hsp90 is often overexpressed in cancer cells and contributes to tumor growth and survival. Inhibition of this protein could potentially disrupt multiple oncogenic pathways simultaneously.

Dihydrofolate Reductase Inhibition

Enzyme assay studies have identified Pyridine-2-sulfonamide derivatives as potent inhibitors of dihydrofolate reductase (DHFR). In particular, compound 9a showed exceptional potency among all examined compounds in a dihydrofolate reductase inhibition study .

This DHFR inhibition property further explains the antimicrobial activity of these compounds, as DHFR is essential for the synthesis of purines, thymidylate, and certain amino acids in bacterial cells.

Research Applications in Drug Development

Antimicrobial Drug Design

The significant antimicrobial properties of Pyridine-2-sulfonamide make it a valuable scaffold for developing new antibacterial agents, particularly against drug-resistant strains. The compound's ability to target essential bacterial enzymes like DHFR and DHPS provides a foundation for designing more effective antimicrobial drugs.

Research has shown that certain derivatives exhibit enhanced activity compared to established antibiotics against specific pathogens. This suggests potential applications in addressing the growing concern of antibiotic resistance in clinical settings.

Antiviral Therapeutic Development

The demonstrated antiviral properties of Pyridine-2-sulfonamide derivatives, particularly against HSV-1 and CBV4, highlight their potential in antiviral drug development. The synergistic effects observed when combined with established antiviral medications like acyclovir present opportunities for combination therapies that could improve treatment outcomes for viral infections .

Cancer Research

The inhibitory activity against Hsp90α positions Pyridine-2-sulfonamide derivatives as promising candidates for cancer research. Given the role of Hsp90 in stabilizing numerous oncogenic proteins, inhibitors of this chaperone protein could potentially disrupt multiple cancer-promoting pathways simultaneously.

Molecular modeling studies have provided insights into the specific interactions between these compounds and Hsp90α, offering valuable information for structure-based drug design approaches aimed at developing more potent and selective Hsp90 inhibitors for cancer treatment .

Structure-Activity Relationships

Understanding the relationship between structural modifications of Pyridine-2-sulfonamide and the resulting biological activities is crucial for rational drug design. Research has demonstrated that various substitutions on both the pyridine ring and the sulfonamide group can significantly impact the compound's biological properties.

Recent Advances and Future Perspectives

Recent research has expanded the potential applications of Pyridine-2-sulfonamide beyond its traditional antimicrobial role. The development of novel synthetic methods, such as the environmentally friendly electrochemical oxidative coupling approach, represents a significant advancement in the preparation of these compounds .

Future research directions may include:

  • Development of more selective derivatives targeting specific pathogens or cancer types

  • Further exploration of combination therapies with established drugs

  • Investigation of other potential biological targets

  • Improvement of pharmacokinetic properties for enhanced drug delivery and efficacy

The versatility of the Pyridine-2-sulfonamide scaffold, combined with its demonstrated biological activities, positions it as a promising compound for continued pharmaceutical research and development.

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